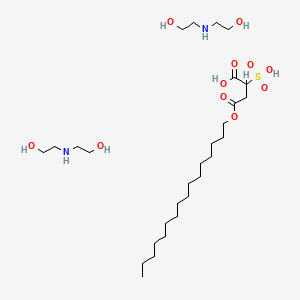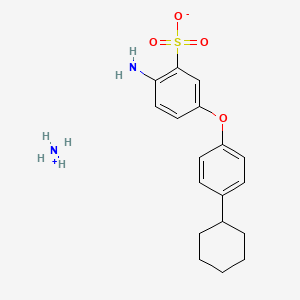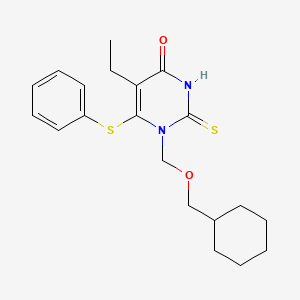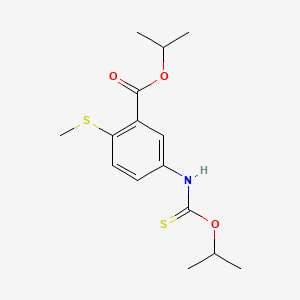
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8N2O6S2.2Na. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt typically involves the sulfonation of 3,8-diaminonaphthalene. This process is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The reaction is followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products
The major products formed from these reactions include quinones, substituted naphthalenes, and various amine derivatives .
Scientific Research Applications
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a staining agent for biological specimens.
Medicine: It is investigated for its potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid
- 3,6-Diaminonaphthalene-2,7-disulphonic acid
- 4,8-Diaminonaphthalene-1,5-disulphonic acid
Uniqueness
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1203550-02-0 |
|---|---|
Molecular Formula |
C10H8N2Na2O6S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
disodium;3,8-diaminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H10N2O6S2.2Na/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
BGCRTNNGONTUOU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















